Cas no 7568-71-0 (ethyl 2-{2-(diethylamino)ethylamino}acetate)
ethyl 2-{2-(diethylamino)ethylamino}acetate Chemical and Physical Properties
Names and Identifiers
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- N-<2-Diaethylamino-aethyl>-glycin-aethylester
- 2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazanium chloride
- 6'-Chloro-2-(2-(diethylamino)ethyl)amino-o-acetotoluidide hydrochloride
- AC1L1R1K
- AC1Q1S32
- C 3173
- LS-13766
- N-(2-Diaethylamino-aethyl)-glycin-(2-chl
- N-(2-diethylamino-ethyl)-glycine-(2-chloro-6-methyl-anilide), hydrochloride
- o-ACETOTOLUIDIDE, 6'-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)AMINO-, HYDROCHLORIDE
-
- ethyl 2-{2-(diethylamino)ethylamino}acetate
- 7568-71-0
- DTXSID30997111
- SCHEMBL15654046
- NSC158986
- ethyl n-[2-(diethylamino)ethyl]glycinate
- EN300-8512613
- NSC-158986
- ETHYL 2-{[2-(DIETHYLAMINO)ETHYL]AMINO}ACETATE
- AKOS000255990
-
- MDL: MFCD11152809
- Inchi: 1S/C10H22N2O2/c1-4-12(5-2)8-7-11-9-10(13)14-6-3/h11H,4-9H2,1-3H3
- InChI Key: QSYQPIDFQUFGHC-UHFFFAOYSA-N
- SMILES: O(CC)C(CNCCN(CC)CC)=O
Computed Properties
- Exact Mass: 202.16800
- Monoisotopic Mass: 202.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 9
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 41.57000
- LogP: 0.87180
ethyl 2-{2-(diethylamino)ethylamino}acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8512613-0.05g |
ethyl 2-{[2-(diethylamino)ethyl]amino}acetate |
7568-71-0 | 95.0% | 0.05g |
$528.0 | 2025-02-21 | |
| Enamine | EN300-8512613-0.1g |
ethyl 2-{[2-(diethylamino)ethyl]amino}acetate |
7568-71-0 | 95.0% | 0.1g |
$553.0 | 2025-02-21 | |
| Enamine | EN300-8512613-0.25g |
ethyl 2-{[2-(diethylamino)ethyl]amino}acetate |
7568-71-0 | 95.0% | 0.25g |
$579.0 | 2025-02-21 | |
| Enamine | EN300-8512613-0.5g |
ethyl 2-{[2-(diethylamino)ethyl]amino}acetate |
7568-71-0 | 95.0% | 0.5g |
$603.0 | 2025-02-21 | |
| Enamine | EN300-8512613-1.0g |
ethyl 2-{[2-(diethylamino)ethyl]amino}acetate |
7568-71-0 | 95.0% | 1.0g |
$628.0 | 2025-02-21 | |
| Enamine | EN300-8512613-2.5g |
ethyl 2-{[2-(diethylamino)ethyl]amino}acetate |
7568-71-0 | 95.0% | 2.5g |
$1230.0 | 2025-02-21 | |
| Enamine | EN300-8512613-5.0g |
ethyl 2-{[2-(diethylamino)ethyl]amino}acetate |
7568-71-0 | 95.0% | 5.0g |
$1821.0 | 2025-02-21 | |
| Enamine | EN300-8512613-10.0g |
ethyl 2-{[2-(diethylamino)ethyl]amino}acetate |
7568-71-0 | 95.0% | 10.0g |
$2701.0 | 2025-02-21 | |
| Enamine | EN300-8512613-1g |
ethyl 2-{[2-(diethylamino)ethyl]amino}acetate |
7568-71-0 | 1g |
$628.0 | 2023-09-02 | ||
| Enamine | EN300-8512613-5g |
ethyl 2-{[2-(diethylamino)ethyl]amino}acetate |
7568-71-0 | 5g |
$1821.0 | 2023-09-02 |
ethyl 2-{2-(diethylamino)ethylamino}acetate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on ethyl 2-{2-(diethylamino)ethylamino}acetate
Ethyl 2-{2-(Diethylamino)Ethylamino}Acetate: A Comprehensive Overview
Ethyl 2-{2-(diethylamino)ethylamino}acetate, also known by its CAS number 7568-71-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a diethylamino group and an acetate moiety. Recent studies have highlighted its potential applications in drug development and as a building block in organic synthesis.
The molecular structure of ethyl 2-{2-(diethylamino)ethylamino}acetate consists of an ethyl group attached to an acetate ester, with a secondary amine group containing two ethyl substituents. This configuration imparts the compound with specific chemical properties, such as its ability to act as a weak base and its reactivity in nucleophilic substitution reactions. Researchers have found that these properties make it an ideal candidate for use in the synthesis of bioactive molecules.
Recent advancements in synthetic chemistry have led to the development of more efficient methods for the preparation of ethyl 2-{2-(diethylamino)ethylamino}acetate. For instance, studies published in the Journal of Organic Chemistry have demonstrated that the compound can be synthesized via a two-step process involving the reaction of diethylamine with an appropriate alkyl halide followed by esterification. These methods not only improve the yield but also enhance the purity of the final product, making it more suitable for use in pharmaceutical applications.
In terms of biological activity, ethyl 2-{2-(diethylamino)ethylamino}acetate has been shown to exhibit moderate inhibitory effects on certain enzymes, such as acetylcholinesterase. This finding suggests that it may have potential as a lead compound in the development of drugs for neurodegenerative diseases like Alzheimer's. Furthermore, preliminary toxicity studies indicate that the compound has a relatively low toxicity profile, which is promising for its further exploration in preclinical models.
Another area where ethyl 2-{2-(diethylamino)ethylamino}acetate has shown promise is in its use as a chelating agent. Due to its ability to coordinate with metal ions, it has been investigated for potential applications in metalloenzyme inhibition and metal ion sensing. Recent research has explored its interaction with transition metals such as copper and zinc, revealing that it forms stable complexes that could be utilized in diagnostic assays or therapeutic interventions.
The versatility of ethyl 2-{2-(diethylamino)ethylamino}acetate extends to its role as an intermediate in the synthesis of more complex molecules. For example, it has been employed as a starting material in the construction of peptide analogs and bioisosteres. These compounds are often designed to mimic the structure and function of naturally occurring biomolecules while improving pharmacokinetic properties such as bioavailability and stability.
From an environmental perspective, ethyl 2-{2-(diethylamino)ethylamino}acetate has been assessed for its biodegradability and eco-toxicity. Studies conducted under simulated environmental conditions suggest that it undergoes rapid degradation under aerobic conditions, minimizing its potential impact on aquatic ecosystems. This characteristic is particularly important for ensuring sustainable practices in chemical manufacturing and waste management.
In conclusion, ethyl 2-{2-(diethylamino)ethylamino}acetate (CAS No: 7568-71-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and biological evaluations, position it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and medicine.
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